molecular formula C12H20N2S B12752135 2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine CAS No. 92233-83-5

2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine

Katalognummer: B12752135
CAS-Nummer: 92233-83-5
Molekulargewicht: 224.37 g/mol
InChI-Schlüssel: KGBPITFLJDEWLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound is known for its distinct odor and is often used in flavor and fragrance industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3,5-trimethylpyrazine with 4-methylsulfanylbutyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .

Eigenschaften

CAS-Nummer

92233-83-5

Molekularformel

C12H20N2S

Molekulargewicht

224.37 g/mol

IUPAC-Name

2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine

InChI

InChI=1S/C12H20N2S/c1-9-10(2)14-12(11(3)13-9)7-5-6-8-15-4/h5-8H2,1-4H3

InChI-Schlüssel

KGBPITFLJDEWLV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)C)CCCCSC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.